N-Decanoyl-DL-homoserine lactone

Descripción general

Descripción

N-Decanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone family . It is a small diffusible signaling molecule involved in quorum sensing, thereby controlling gene expression and affecting cellular metabolism . It regulates gene expression in gram-negative bacteria, such as Echerichia and Salmonella, and is involved in cell-to-cell communication among bacteria .

Molecular Structure Analysis

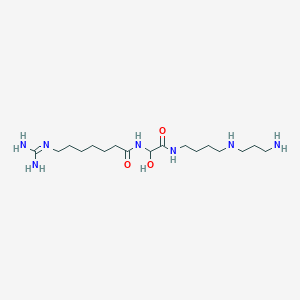

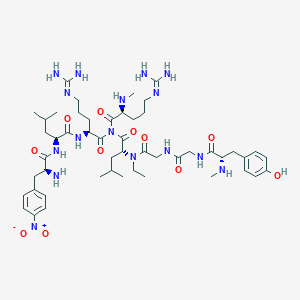

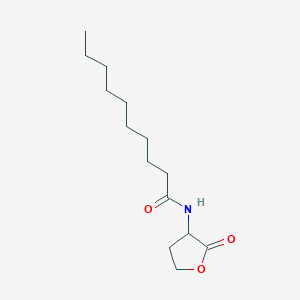

The molecular formula of N-Decanoyl-DL-homoserine lactone is C14H25NO3 . Its molecular weight is 255.35 g/mol . The IUPAC name is N-(2-oxooxolan-3-yl)decanamide .

Chemical Reactions Analysis

The presence of N-dodecanoyl-homoserine lactone (C12-HSL) altered the fatty acid and protein profiles of Salmonella cultivated during 4, 6, 7, 12, and 36 h in anaerobic condition .

Physical And Chemical Properties Analysis

N-Decanoyl-DL-homoserine lactone has a molecular weight of 255.35 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 9 .

Aplicaciones Científicas De Investigación

Quorum Sensing

“N-Decanoyl-DL-homoserine lactone” is a small diffusible signaling molecule involved in quorum sensing . Quorum sensing is a mechanism of cell-to-cell communication among bacteria . It controls gene expression and affects cellular metabolism .

Regulation of Virulence

This molecule plays a significant role in the regulation of virulence . Virulence refers to the degree of pathogenicity within a group or species of bacteria. Essentially, it’s how effective a bacterium is at causing disease.

Regulation of Exoproteases

Exoproteases are enzymes that break down proteins outside the cell. “N-Decanoyl-DL-homoserine lactone” is involved in the regulation of these exoproteases , which can be crucial in various biological processes, including nutrient acquisition and pathogenesis.

Apoptosis Induction

Research has shown that similar molecules like “N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone” can trigger apoptosis of bone marrow-derived macrophages through the ER- and Mitochondria-Mediated Pathways . This suggests that “N-Decanoyl-DL-homoserine lactone” might have similar effects.

Bacterial Communication

“N-Decanoyl-DL-homoserine lactone” is a part of the N-acyl-homoserine lactone family, which plays a crucial role in bacterial communication . This communication can influence various bacterial actions such as bacterial virulence, biofilm formation, antibiotic resistance, and bioluminescence .

Chemoattractant for Human Immune Cells

Some N-acylhomoserine lactones are potent chemoattractants for human immune cells such as neutrophils . While it’s not explicitly stated for “N-Decanoyl-DL-homoserine lactone”, it’s possible that it might have similar properties.

Mecanismo De Acción

Target of Action

N-Decanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in quorum sensing, a process of cell-to-cell communication among bacteria .

Mode of Action

The mode of action of N-Decanoyl-DL-homoserine lactone involves the regulation of gene expression in bacteria . This regulation is achieved through quorum sensing, which allows bacteria to coordinate their behavior based on population density .

Biochemical Pathways

N-Decanoyl-DL-homoserine lactone can stimulate the formation of adventitious roots and the expression of auxin-response genes in mung bean (Vigna radiata) seedlings . This response is mimicked by the exogenous application of auxin, hydrogen peroxide (H2O2), nitric oxide (NO), or cyclic GMP (cGMP) homologs .

Pharmacokinetics

It is known that the compound is a powder at room temperature and should be stored at 2-8°c .

Result of Action

The action of N-Decanoyl-DL-homoserine lactone results in the regulation of gene expression in bacteria, leading to coordinated behavior based on population density . In mung bean seedlings, it stimulates the formation of adventitious roots and the expression of auxin-response genes .

Action Environment

The action of N-Decanoyl-DL-homoserine lactone is influenced by environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it should be stored at 2-8°C

Safety and Hazards

The presence of N-dodecanoyl-homoserine lactone (C12-HSL) altered important pathways related to oxidative stress and stationary phase response in Salmonella . The NfsB protein had its abundance increased in the presence of C12-HSL at all evaluated times, which is a suggestion that the cells may be susceptible to the action of nitrofurans or that AHLs present some toxicity .

Propiedades

IUPAC Name |

N-(2-oxooxolan-3-yl)decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWZKDULKILUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469949 | |

| Record name | N-Decanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106983-36-2 | |

| Record name | N-Decanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is N-Decanoyl-DL-homoserine lactone and what is its significance in bacterial communication?

A1: N-Decanoyl-DL-homoserine lactone (C10-HSL) is a small signaling molecule belonging to the acyl-homoserine lactone (AHL) family. These molecules are crucial for bacterial communication, a process known as quorum sensing (QS). Bacteria use QS to coordinate gene expression within a population based on cell density. [, , ]

Q2: How does C10-HSL interact with its target to influence bacterial behavior?

A2: C10-HSL typically interacts with a specific receptor protein within the bacteria, often a transcriptional regulator. Binding of C10-HSL to its receptor can activate or repress the expression of target genes. These genes often control processes related to virulence factor production, biofilm formation, and bioluminescence, depending on the bacterial species. For instance, in the study on Chromobacterium violaceum, C10-HSL is known to activate the CviR receptor, leading to the production of the purple pigment violacein. []

Q3: Can you explain the study's findings on using compounds to inhibit C10-HSL's action in Chromobacterium violaceum?

A3: Researchers investigating marine bacteria found that an extract from Pseudomonas stutzeri SJ4 inhibited violacein production in Chromobacterium violaceum. [] This inhibition suggests that the extract contains molecules capable of interfering with the C10-HSL/CviR interaction, thereby blocking the quorum sensing pathway and reducing virulence factor production.

Q4: The Aeromonas sobria study mentions several AHLs, including C10-HSL. What role did C10-HSL play in that research?

A4: In the study on Aeromonas sobria, a bacterium implicated in fish spoilage, C10-HSL was one of several AHLs identified. Interestingly, the researchers found that different AHLs had varying effects on the bacteria's growth and activities. While exogenous C10-HSL was not directly linked to turbot spoilage, other AHLs like C4-HSL and C8-HSL did accelerate bacterial growth in fish samples, highlighting the complex roles of AHLs in food spoilage. []

Q5: How widespread is C10-HSL production in bacteria?

A5: The research on Methylobacterium species highlights the widespread nature of AHL production, including C10-HSL. These bacteria, commonly found on plants, were shown to produce diverse AHL profiles, with C10-HSL being a frequent molecule detected. This finding suggests that C10-HSL-mediated quorum sensing might be crucial for these bacteria's interactions with plants and their environment. []

Q6: What are the potential implications of understanding C10-HSL and quorum sensing for addressing bacterial infections?

A6: Disrupting bacterial communication through quorum quenching, like interfering with C10-HSL signaling, offers a promising avenue for developing novel antimicrobial strategies. [] By targeting QS systems, we might be able to reduce virulence and pathogenicity without directly killing the bacteria, potentially slowing down the emergence of antibiotic resistance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)